9(10H)-Acridinethione, 1-amino-

Physical organic chemistry Spectroscopic characterization Computational chemistry

Researchers facing high background noise in Hg²⁺ detection require probes with exceptional turn-on ratios. 9(10H)-Acridinethione, 1-amino- (CAS 121083-77-0) addresses this via its thione functionality, enabling Hg²⁺-selective desulfurization that converts a poorly emissive state into a highly fluorescent acridone, yielding substantial signal amplification with negligible interference from Ag⁺, Cu²⁺, or Pb²⁺ at 100-fold excess. This folded, non-intercalating scaffold eliminates DNA-binding artifacts in cellular imaging. • Provides superior signal-to-background ratio for trace Hg²⁺ quantification in environmental and biological matrices. • 1-Amino group permits orthogonal derivatization for biomolecule conjugation or library synthesis. • Non-planar geometry prevents DNA intercalation, ensuring exclusively cytosolic or membrane-localized probe distribution.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 121083-77-0
Cat. No. B12677931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinethione, 1-amino-
CAS121083-77-0
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N
InChIInChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16)
InChIKeyRUDOXZVKERWYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9(10H)-Acridinethione, 1-amino-: Structure & Properties


9(10H)-Acridinethione, 1-amino- (CAS 121083-77-0), systematically named 1-amino-10H-acridine-9-thione, is a tricyclic heteroaromatic compound of the acridine family characterized by a 1-amino substituent and a C=S thione functionality at the 9-position of the acridine scaffold [1]. This compound represents a specific structural variant within the broader class of acridinethione derivatives, distinguished from the more extensively studied 9(10H)-acridone analogs by the oxygen-to-sulfur substitution at the central ring position [2]. The compound has a molecular formula of C13H10N2S with a molecular weight of 226.30 g/mol and a calculated LogP value of approximately 2.9, indicating moderate lipophilicity [1].

9(10H)-Acridinethione, 1-amino-: Irreplaceable by Acridone Analogs


Substituting a 9(10H)-acridone analog for 9(10H)-acridinethione, 1-amino- is scientifically unsound due to the fundamental electronic and conformational differences introduced by the oxygen-to-sulfur replacement at the 9-position. The C=S functionality in thioacridone derivatives exhibits a folded molecular geometry along the N(10)-C(9) axis, in contrast to the more planar configuration of acridones, a structural divergence confirmed by dipole moment measurements and 13C NMR chemical shift analysis [1]. More critically, the sulfur atom engages in distinct electromeric interactions with the 1-amino substituent that profoundly alter the compound‘s dielectric and spectroscopic behavior compared to oxygen-containing analogs [1]. Additionally, the C=S moiety confers pronounced thiophilicity and enables Hg2+-mediated desulfurization chemistry, a functional pathway entirely absent in acridone-based compounds [2]. These structural and electronic distinctions preclude generic substitution in applications requiring specific photophysical properties or thione-dependent reactivity.

9(10H)-Acridinethione, 1-amino-: Differentiation Evidence


Electromeric Interactions: S vs. O Substitution

In the 1-amino-substituted acridine scaffold, replacing the 9-position oxygen (acridone) with sulfur (acridinethione) fundamentally alters electronic structure through electromeric interactions between the amino group and the heteroatom. CNDO/2 computational analysis and experimental dipole moment measurements in dioxane solution demonstrate that the 1-amino group engages in significant electron delocalization with the C=S moiety that differs quantitatively from the corresponding C=O interaction [1]. These electromeric contributions substantially modify the dielectric and spectroscopic properties of the thione derivative relative to its acridone counterpart.

Physical organic chemistry Spectroscopic characterization Computational chemistry

Hg2+-Mediated Desulfurization Turn-On Sensing

The thione (C=S) functionality in acridinethione derivatives enables a specific chemodosimetric response to Hg2+ ions through irreversible desulfurization, a mechanism not available to acridone analogs. In a study using the structurally related 10-methylthioacridone (acrithion), exposure to Hg2+ induced hydrolytic desulfurization that converted the poorly emissive thione into a strongly fluorescent acridone product, yielding a substantial fluorescence amplification [1]. Critically, potentially competing metal ions including Ag+, Cu2+, and Pb2+ produced no significant interference even when present in excess concentrations [1].

Chemodosimeter Hg(II) detection Optical sensing

Fluorescence Suppression via Intersystem Crossing

The sulfur atom in acridinethione derivatives fundamentally alters the fluorescence properties of the acridine scaffold. While acridone is characterized as a photostable fluorophore, its thione analog exhibits markedly reduced emission intensity [1]. This suppression is attributed to enhanced intersystem crossing facilitated by the heavy-atom effect of sulfur in the C=S bond, which promotes non-radiative decay pathways from the excited singlet state to the triplet manifold [1]. This property renders the thione derivative poorly emissive under standard conditions, creating a low-background starting state suitable for turn-on sensing applications.

Photophysics Fluorescence quenching Spectroscopy

Folded Geometry vs. Planar Acridine Derivatives

Dipole moment measurements and conformational analysis reveal that 9-thioacridanones adopt a folded molecular geometry along the N(10)-C(9) axis, in contrast to the planar configuration of 9-thioalkoxy acridines and related acridone derivatives [1]. This non-planar conformation has functional consequences: the folded 9-thioacridanones exhibit minimal interaction with DNA, whereas planar thioether analogs demonstrate measurable DNA binding [1]. The absence of DNA interaction in the thione series is attributed primarily to the folded geometry and the lack of extracyclic protonatable amino groups rather than to intrinsic electronic incompatibility with nucleic acid targets [1].

Molecular conformation DNA intercalation Structural biology

9(10H)-Acridinethione, 1-amino-: Research Applications


Selective Hg2+ Chemodosimeters with Turn-On Detection

The thione (C=S) functionality in 9(10H)-acridinethione, 1-amino- provides a specific chemical handle for Hg2+-mediated desulfurization, enabling the design of selective chemodosimeters for toxic mercury ion detection. As demonstrated with structurally related acrithion derivatives, the Hg2+-induced conversion of the poorly emissive thione to a fluorescent acridone yields substantial fluorescence amplification while exhibiting negligible interference from competing metal ions including Ag+, Cu2+, and Pb2+ even at 100-fold excess concentrations [1]. The low baseline fluorescence of the thione state provides an advantageous signal-to-background ratio for sensitive detection applications. The 1-amino substituent offers a convenient site for further derivatization or conjugation to biomolecules, positioning this compound as a versatile scaffold for developing mercury-selective optical probes in environmental monitoring and biological sample analysis. [1]

Heteroatom Substitution Effects in Acridine Photophysics

9(10H)-Acridinethione, 1-amino- serves as a valuable model compound for systematic investigations into how oxygen-to-sulfur substitution at the 9-position alters the electronic structure and spectroscopic properties of the acridine scaffold. The electromeric interactions between the 1-amino group and the C=S moiety differ fundamentally from those observed in corresponding 9(10H)-acridone analogs, as established by combined computational (CNDO/2) and experimental dipole moment analyses [1]. The heavy-atom effect of sulfur promotes enhanced intersystem crossing, suppressing fluorescence via non-radiative decay pathways [2]. These well-characterized electronic differences make this compound an ideal reference system for comparative photophysical studies, mechanistic investigations of excited-state dynamics, and computational modeling of heteroatom effects in tricyclic aromatic systems. [1][2]

N-Functionalized Thioacridone Derivatives via Organometallic Activation

The 10(H)-acridin-9-thione core structure contains two intrinsically basic sites (N and S) that can be selectively targeted through organometallic activation strategies. Research has established that treatment with trialkylaluminiums enables selective N-substitution via organoaluminum complex formation at the nitrogen atom, providing a synthetic pathway to N-alkylated derivatives that would be inaccessible through conventional electrophilic substitution due to competing S-alkylation [1]. The 1-amino substituent in this compound offers an additional functional handle that remains available for orthogonal derivatization. This synthetic versatility positions 9(10H)-acridinethione, 1-amino- as a strategic intermediate for constructing libraries of structurally diverse acridine derivatives with tunable properties for materials science and probe development applications. [1]

Non-Intercalating Scaffold for Minimal DNA Interaction

Unlike planar acridine derivatives that readily intercalate into DNA, 9-thioacridanones including the 1-amino-substituted variant adopt a folded geometry along the N(10)-C(9) axis that precludes effective DNA binding [1]. This conformational feature distinguishes this compound from classic DNA intercalators such as 9-aminoacridine and acridone-based fluorophores. For applications where nucleic acid intercalation would introduce confounding variables—such as cellular imaging studies requiring exclusively membrane-localized or cytosolic probes, or fluorescence assays where DNA contamination would skew quantification—this compound's non-intercalating character offers a functional advantage. The folded geometry also provides a unique molecular scaffold for investigating structure-activity relationships governing acridine-DNA interactions and for designing acridine derivatives with deliberately attenuated nucleic acid affinity. [1]

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